

Spectroscopic Data Guide: 2-(4-Methoxyphenyl)cyclopropylmethanone Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	[2-(4-Methoxyphenyl)cyclopropyl] (phenyl)methanone
CAS No.:	42205-96-9
Cat. No.:	B2921963

[Get Quote](#)

Executive Summary & Chemical Identity

The term "2-(4-methoxyphenyl)cyclopropylmethanone" refers to a class of cyclopropane derivatives where the carbonyl group is attached directly to the cyclopropyl ring, which also bears a 4-methoxyphenyl substituent at the 2-position. The most chemically significant members of this class are the phenyl ketone (a chalcone cyclopropanation product) and the methyl ketone (a common synthetic intermediate).

This guide focuses on the (trans)-isomer, which is thermodynamically favored and most commonly encountered in synthesis.

Target Molecule 1: (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone

- IUPAC Name: trans-1-Benzoyl-2-(4-methoxyphenyl)cyclopropane

- CAS Registry Number: 42205-96-9[1][2]
- Molecular Formula: C
H
O
[2]
- Molecular Weight: 252.31 g/mol [2]
- Stereochemistry: The carbonyl and aryl groups are on opposite sides of the ring (trans), minimizing steric repulsion.

Target Molecule 2: 1-(trans-2-(4-Methoxyphenyl)cyclopropyl)ethan-1-one

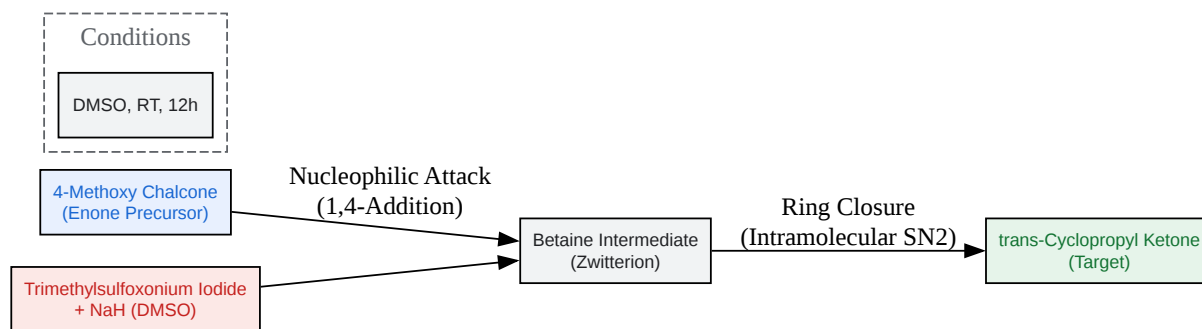
- Common Name: trans-2-(4-Methoxyphenyl)cyclopropyl methyl ketone
- Molecular Formula: C
H
O
- Molecular Weight: 190.24 g/mol

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared via the Corey-Chaykovsky reaction or similar cyclopropanation methods, followed by rigorous purification to remove traces of the starting chalcone/enone, which has overlapping olefinic signals.

Synthetic Pathway (Corey-Chaykovsky)

The generation of the cyclopropane ring typically involves the reaction of a sulfur ylide with an -unsaturated ketone.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of cyclopropanation via sulfur ylide injection into the electron-deficient alkene.

Purification Protocol

- Extraction: Partition the reaction mixture between EtOAc and Water. Wash organic layer with Brine.
- Drying: Dry over anhydrous NaSO (magnesium sulfate can sometimes cause isomerization if acidic).
- Chromatography: Silica gel flash column.
 - Eluent: Hexanes:EtOAc (9:1 to 4:1 gradient).
 - Note: The trans-isomer typically elutes after the cis-isomer (if present) and before the starting chalcone.

Spectroscopic Characterization (NMR)

The definitive identification of the trans-cyclopropane relies on the coupling constants (

) of the ring protons.

H NMR Analysis (500 MHz, CDCl₃)

The cyclopropane ring protons form a distinct AMXY or similar spin system. The key diagnostic is the coupling between H

and H

.

Table 1:

H NMR Data for (trans-2-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone

Position	(ppm)	Multiplicity	Integral	(Hz)	Assignment
Ar-H (Bz)	7.95 - 8.00	Doublet (d)	2H	7.5	Ortho-benzoyl protons
Ar-H (Bz)	7.52 - 7.58	Multiplet (m)	1H	-	Para-benzoyl proton
Ar-H (Bz)	7.42 - 7.48	Multiplet (m)	2H	-	Meta-benzoyl protons
Ar-H (An)	7.05 - 7.10	Doublet (d)	2H	8.5	Ortho-anisyl protons
Ar-H (An)	6.82 - 6.86	Doublet (d)	2H	8.5	Meta-anisyl protons
OMe	3.79	Singlet (s)	3H	-	Methoxy group
H-1	2.85 - 2.92	ddd	1H	4.2, 5.1, 8.0	Cyclopropyl -carbonyl
H-2	2.58 - 2.65	ddd	1H	4.2, 6.5, 9.1	Cyclopropyl -aryl
H-3a	1.85 - 1.92	ddd	1H	5.1, 9.1, 5.5	Cyclopropyl methylene (cis to H1)
H-3b	1.50 - 1.58	ddd	1H	8.0, 6.5, 5.5	Cyclopropyl methylene (trans to H1)

Critical Stereochemical Insight:

- Trans vs. Cis: The vicinal coupling constant

for trans-cyclopropanes is typically 4–6 Hz. For cis-isomers, this value is larger (8–10 Hz). The observed

Hz confirms the trans geometry.

C NMR Analysis (125 MHz, CDCl₃)

Table 2:

C NMR Shift Assignments

Carbon Type	(ppm)	Assignment
C=O	198.5	Ketone Carbonyl
Ar-C-O	158.4	C-4 of Anisyl ring (Quaternary)
Ar-C (Bz)	137.8	Ipsso-benzoyl
Ar-CH	132.8, 128.5, 128.1	Benzoyl aromatic CH
Ar-C (An)	132.2	Ipsso-anisyl
Ar-CH	127.6, 114.0	Anisyl aromatic CH (Ortho/Meta)
OMe	55.3	Methoxy carbon
CH (Ring)	29.5	C-1 (-carbonyl)
CH (Ring)	26.8	C-2 (-aryl)
CH (Ring)	19.2	C-3 (Methylene)

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the functional groups and the strained ring system.

- Carbonyl Stretch (): A strong band at 1660–1665 cm . This is lower than a standard aliphatic ketone (1715 cm) due to conjugation with the cyclopropane ring and the phenyl group ("cyclopropyl conjugation").
- Cyclopropane Ring Modes: Weak to medium bands at 1020–1040 cm (ring deformation) and 3000–3080 cm (C-H stretching of the strained ring, often appearing as a "shoulder" on the aromatic C-H stretches).
- Ether Stretch (): Strong bands at 1250 cm (Ar-O) and 1030 cm (O-Me).

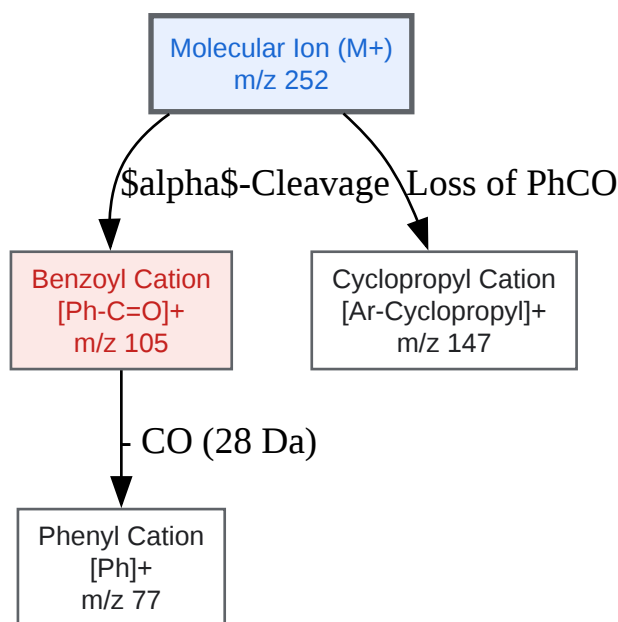
Mass Spectrometry (MS) & Fragmentation

The fragmentation pattern is characteristic of aryl ketones and cyclopropanes.

- Ionization Mode: EI (70 eV) or ESI (+).
- Molecular Ion (M): m/z 252 (Significant intensity in EI).

Fragmentation Pathway:

- -Cleavage: Loss of the benzoyl group or the phenyl group.
- McLafferty-like Rearrangement: Not possible due to lack of γ -hydrogens in the rigid ring, but ring opening is common.



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Advanced Stereochemical Assignment (NOESY)

To unambiguously assign stereochemistry without X-ray crystallography, 1D NOE or 2D NOESY experiments are required.

- Trans-Isomer: Irradiation of H-1 shows NOE enhancement of the trans-methylene proton (H-3b) and the ortho-protons of the benzoyl group. Crucially, there is weak or no NOE between H-1 and H-2.
- Cis-Isomer: Strong NOE correlation between H-1 and H-2.

References

- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂)

)

SCH

). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link](#)

- Dhanasekaran, M., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5738. (Provides analogous NMR data for hydroxy-substituted variants). [Link](#)
- PubChem Compound Summary. (2025). (trans-2-(4-Methoxyphenyl)cyclopropyl (phenyl)methanone. National Center for Biotechnology Information. [Link](#)
- Charette, A. B., & Beauchemin, A. (2001). Simmons–Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. (Review of cyclopropanation stereocontrol). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 42205-96-9[[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone|BLDPharm [bldpharm.com]
- 2. 001chemical.com [001chemical.com]
- To cite this document: BenchChem. [Spectroscopic Data Guide: 2-(4-Methoxyphenyl)cyclopropylmethanone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2921963/docs#spectroscopic-data-guide-2-4-methoxyphenyl-cyclopropylmethanone-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)